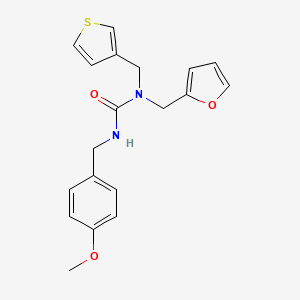

![molecular formula C17H10N2O3S B2871266 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole CAS No. 68118-84-3](/img/structure/B2871266.png)

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

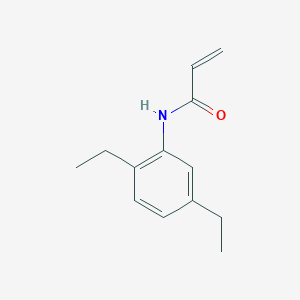

The compound “2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole” is a furan-derived compound. Furan derivatives are known for their wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and tuberculostatic properties . This particular compound has been found to interact with the protein aldose reductase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(2-nitrophenyl)furfural, a related compound, involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which is oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, a related compound, 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Chemical Reactions Analysis

The chemical reactions involving this compound could include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide could lead to the formation of quaternization product at the pyridine nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the thermodynamic properties of a related compound, 5-(2-nitrophenyl)furan-2-carbaldehyde, were determined using the Clapeyron–Clausius equation, from which the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of the compound were calculated .Applications De Recherche Scientifique

Pharmacological Potential and Biological Activity

Research has shown that compounds like 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole possess significant pharmacological activities, including antimicrobial, antiproliferative, and DNA-binding properties. For instance, novel diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes were evaluated for their antiproliferative activity on tumor cell lines, demonstrating strong effects in a concentration-dependent manner, with some compounds showing preference for binding to AT-rich sites in DNA sequences and indicating potential as antitumor agents (Racané et al., 2010).

Synthesis and Chemical Properties

The synthesis of related benzothiazole derivatives has been a focus of research, aiming to develop compounds with enhanced biological activities. One study described the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, which are key intermediates in producing various pharmacologically active molecules (Palmieri et al., 2010). Another research effort detailed the synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes, showcasing the versatility of benzothiazole derivatives in organic synthesis (Racané et al., 2003).

Mechanism of Action and Target Identification

Studies have also investigated the mechanism of action of benzothiazole derivatives, including their interactions with biological targets. For instance, the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles were explored, revealing selective activity against various cancer cell lines and suggesting a novel mechanism of action that may involve metabolic transformations (Shi et al., 1996). This highlights the potential for benzothiazole derivatives in developing new anticancer therapies.

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicine and other fields . Additionally, more studies could be conducted to gain a deeper understanding of its biochemical functions and its interactions with various biological targets .

Propriétés

IUPAC Name |

2-[5-(3-nitrophenyl)furan-2-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S/c20-19(21)12-5-3-4-11(10-12)14-8-9-15(22-14)17-18-13-6-1-2-7-16(13)23-17/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPDISQPBTUYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)

![1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2871187.png)

![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2871193.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2871202.png)

![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)